Acetaminophen and codeine phosphate is a combination medication that provides analgesic (pain-relieving) effects. Acetaminophen, also known as paracetamol, is a widely used non-opioid analgesic and antipyretic agent. Codeine phosphate, an opioid analgesic, is derived from the opium poppy and is utilized for its pain-relieving properties. This combination is often prescribed for moderate to severe pain relief, particularly when non-opioid analgesics are insufficient.
Acetaminophen and codeine phosphate can be sourced from pharmaceutical manufacturers who produce combination analgesics. The formulation typically includes acetaminophen in doses ranging from 300 mg to 650 mg and codeine phosphate in doses of 15 mg to 60 mg. The specific formulation can vary based on the manufacturer and the intended use.
The synthesis of acetaminophen and codeine phosphate involves combining the two active pharmaceutical ingredients in a controlled environment to ensure proper dosage and efficacy.
The synthesis of these compounds requires adherence to Good Manufacturing Practices (GMP) to ensure quality and safety. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to verify the purity and concentration of each component within the final product.
The primary chemical reactions involving acetaminophen and codeine phosphate occur during their metabolism in the body:
The metabolic pathways are crucial for understanding both efficacy and potential toxicity, especially concerning overdose risks associated with acetaminophen.
The mechanism of action for acetaminophen involves inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation.
For codeine phosphate, it primarily acts as an agonist at mu-opioid receptors in the central nervous system. Binding to these receptors inhibits pain transmission pathways by decreasing intracellular cyclic adenosine monophosphate levels, leading to hyperpolarization of neurons.
The combination of acetaminophen and codeine phosphate is primarily used in clinical settings for:
Additionally, research continues into optimizing formulations for improved efficacy and safety profiles while minimizing risks associated with opioid use.
This detailed analysis underscores the significance of understanding both pharmacological properties and clinical applications when utilizing acetaminophen and codeine phosphate in therapeutic contexts.
Codeine phosphate (C₁₈H₂₁NO₃ · H₃PO₄ · ½H₂O) is a phenanthrene-derived opioid alkaloid featuring a rigid pentacyclic morphinan skeleton. Key structural elements include:
Table 1: Physicochemical Properties of Codeine Phosphate
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 406.37 g/mol (anhydrous) | PubChem [9] |
pKa | 8.2 (tertiary amine) | Spectrophotometry [8] |
Log P (octanol-water) | 1.19 | HPLC [8] |
Crystal System | Monoclinic | X-ray diffraction [7] |
UV-Vis λmax | 284 nm (in methanol) | Diode array [8] |
The 6-hydroxy group confers metabolic vulnerability to glucuronidation, while the 3-methoxy group limits first-pass metabolism compared to morphine [3] [6].
Acetaminophen (N-acetyl-p-aminophenol, C₈H₉NO₂) is a para-aminophenol derivative with the following characteristics:
Table 2: Acetaminophen Physicochemical Parameters
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 151.16 g/mol | PubChem [9] |
Melting Point | 169–171°C | DSC [8] |
pKa | 9.5 (phenolic OH) | Potentiometry [8] |
Log P | 0.46 | HPLC [8] |
UV-Vis λmax | 243 nm (0.1N HCl) | Diode array [8] |
The combination exploits complementary properties to enhance therapeutic delivery:
Table 3: Key Interactions in Acetaminophen/Codeine Phosphate Formulations
Interaction Type | Functional Groups Involved | Effect on Formulation |
---|---|---|
Hydrogen bonding | Codeine: 6-OH; Acetaminophen: C=O | Enhanced powder cohesion |
Ionic stabilization | Codeine phosphate ion pairs | Prevents codeine volatilization |
π-π stacking | Aromatic rings of both molecules | Solid-state stability |
Hydrophilic-hydrophobic balance | — | Optimized dissolution kinetics |
Compound | Primary Molecular Targets | Downstream Effects | Affinity (Ki) |
---|---|---|---|
Codeine metabolites | μ-opioid receptor (MOR) | Gαi protein activation; ↓cAMP | Morphine: 1.8 nM [3] |
κ- and δ-opioid receptors | K+ channel opening | Codeine: 90 nM [3] | |
Acetaminophen | Putative COX-2 variant (central) | ↓Prostaglandin synthesis in CNS | Not established [10] |
TRPV1/endocannabinoid system modulation | ↑Descending serotonergic inhibition | Low affinity [10] |
The combination yields supra-additive analgesia: codeine activates central μ-receptors (Gi-coupled), while acetaminophen inhibits peripheral prostaglandin synthesis and central serotonergic pathways [3] [10].
HPLC methods with C18 columns resolve both compounds using:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0